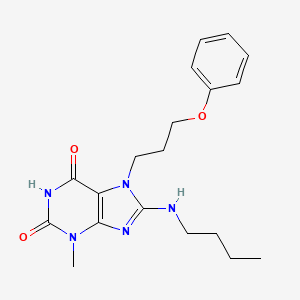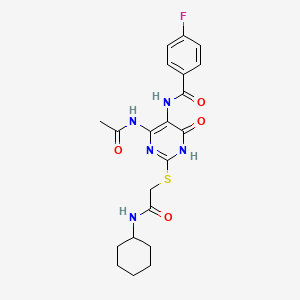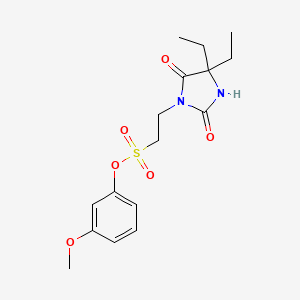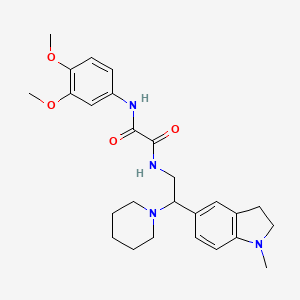
1-(2-Aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride is a derivative of cyclohexane carboxylic acid with an aminoethyl side chain. It is related to compounds that have been studied for their potential use in asymmetric synthesis and for their conformational properties in crystal structures.
Synthesis Analysis
The asymmetric synthesis of related carbocyclic α-amino acids has been demonstrated starting from racemic 2-methoxycyclohexanone and optically active 1-phenylethylamine. The synthesis involves an asymmetric Strecker reaction, yielding four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid with high enantiomeric excess (ee values ranging from 87 to 98%). The stereochemistry of these compounds was confirmed using NMR methods and X-ray analyses. Notably, the synthesis process includes intriguing reactions such as hydrogenolysis of a benzylic C–N bond by concentrated sulfuric acid and cleavage of a methoxy ether by concentrated HCl .
Molecular Structure Analysis
The molecular structure of 1-aminocyclohexane-1-carboxylic acid and its derivatives has been extensively studied through crystallography. The cyclohexane rings in these structures consistently adopt a chair conformation. Interestingly, the amino group is found in the axial position in most of the structures studied, with the free amino acid being the only example where the carbonyl group is axial. The torsion angles about the N–Cα (φ) and Cα–CO (ψ) bonds suggest folded, potentially helical conformations for the Acc6 residue, which is a structural component of these molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that this compound could undergo similar transformations. The reactions observed in the synthesis of 1-amino-2-hydroxycyclohexanecarboxylic acid, such as hydrogenolysis and cleavage of a methoxy ether, are indicative of the reactivity of the cyclohexane carboxylic acid derivatives under strong acidic conditions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the studies of related compounds offer insights. The high enantiomeric excess achieved in the synthesis suggests that the compound may exhibit significant optical activity. The crystallographic data imply that the compound and its derivatives have a stable chair conformation and specific torsion angles that could influence its physical properties and reactivity in chemical reactions .
Aplicaciones Científicas De Investigación
Crystallographic Characterization
The conformation of the 1-(2-Aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride residue has been explored in various studies focusing on its crystal structures. For instance, research on the crystal structures of 1-aminocyclohexane-1-carboxylic acid and its derivatives has revealed that the cyclohexane rings predominantly adopt a perfect chair conformation. The studies on these derivatives, including dipeptides and simple derivatives, contribute to understanding the folding and potentially helical conformations of the Acc6 residue, which has implications for designing peptides and understanding their conformational behaviors (Valle et al., 1988).
Environmental Exposure Biomarkers
The identification of oxidative metabolites of 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in human urine samples suggests potential applications of these metabolites as biomarkers for environmental exposure assessment. This research highlights the presence of oxidative metabolites in urine, which indicates DINCH exposure, thereby contributing to environmental health studies (Silva et al., 2013).
Structural Insights from Molecular Synthesis
Further studies into the molecular structure, symmetry, and conformation of 1-aminocyclohexane carboxylic acid hydrochloride have provided valuable insights into its structural characteristics. For example, research has described the crystallization and structure determination, providing foundational knowledge for understanding the conformational properties of this compound and its potential applications in molecular design and synthesis (Chacko et al., 1971).
Supramolecular Architectures
The study of supramolecular architectures involving cyclohexane-1, 3cis, 5cis-tricarboxylic acid and its co-crystallization with organic bases has revealed various supramolecular motifs. This research contributes to the understanding of acid-base interactions and the formation of supramolecular structures, which has implications for designing novel crystalline materials and understanding their properties (Shan et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-(2-aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-7-6-9(8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHJRBMAVVBSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2309467-87-4 |
Source


|
| Record name | 1-(2-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2565812.png)
![4-Methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2565814.png)



![5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2565819.png)






![7-Fluoro-2-methyl-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2565827.png)